molecular formula C7H5BrClN5 B11847932 5-Bromo-2-chloro-N-(1H-pyrazol-3-yl)pyrimidin-4-amine

5-Bromo-2-chloro-N-(1H-pyrazol-3-yl)pyrimidin-4-amine

Cat. No.: B11847932
M. Wt: 274.50 g/mol
InChI Key: FICWFZSWVXKQSE-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-N-(1H-pyrazol-3-yl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with bromine and chlorine atoms, as well as a pyrazole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-N-(1H-pyrazol-3-yl)pyrimidin-4-amine typically involves the reaction of 5-bromo-2-chloropyrimidine with 3-aminopyrazole under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-chloro-N-(1H-pyrazol-3-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of the original compound, while oxidation and reduction reactions can lead to changes in the functional groups attached to the pyrazole and pyrimidine rings .

Scientific Research Applications

5-Bromo-2-chloro-N-(1H-pyrazol-3-yl)pyrimidin-4-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-N-(1H-pyrazol-3-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both bromine and chlorine substituents on the pyrimidine ring, as well as the pyrazole moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C7H5BrClN5

Molecular Weight

274.50 g/mol

IUPAC Name

5-bromo-2-chloro-N-(1H-pyrazol-5-yl)pyrimidin-4-amine

InChI

InChI=1S/C7H5BrClN5/c8-4-3-10-7(9)13-6(4)12-5-1-2-11-14-5/h1-3H,(H2,10,11,12,13,14)

InChI Key

FICWFZSWVXKQSE-UHFFFAOYSA-N

Canonical SMILES

C1=C(NN=C1)NC2=NC(=NC=C2Br)Cl

Origin of Product

United States

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